THP-PEG7-Tos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
THP-PEG7-Tos is a compound that consists of a polyethylene glycol (PEG) linker with a tetrahydropyranyl (THP) protecting group and a tosyl (tosylate) moiety. The THP group serves as an alcohol protecting group that can be removed under acidic conditions, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of THP-PEG7-Tos typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the PEG chain is protected using tetrahydropyranyl chloride in the presence of an acid catalyst to form the THP-protected PEG.
Tosylation: The THP-protected PEG is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product. The compound is typically produced under Good Manufacturing Practice (GMP) conditions for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
THP-PEG7-Tos undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a very good leaving group, making this compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection: The THP protecting group can be removed under acidic conditions to reveal the free hydroxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Deprotection: Acidic conditions, such as dilute hydrochloric acid or p-toluenesulfonic acid in methanol, are used to remove the THP group
Major Products Formed
Aplicaciones Científicas De Investigación
THP-PEG7-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in the modification of surfaces to enhance solubility and stability.
Biology: Employed in the conjugation of biomolecules such as proteins and peptides to improve their solubility and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and circulation time of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings with improved properties
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
THP-PEG8-Tos: Similar to THP-PEG7-Tos but with a longer PEG chain.
PEG7-Tos: Lacks the THP protecting group, making it less versatile in multi-step syntheses .
Uniqueness
This compound is unique due to its combination of a THP protecting group and a tosyl moiety, which provides both protection and reactivity in synthetic applications. The hydrophilic PEG linker enhances solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Actividad Biológica
Overview
THP-PEG7-Tos is a polyethylene glycol (PEG)-based linker that incorporates a tetrahydropyranyl (THP) protecting group and a tosyl moiety. This compound is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The unique structural features of this compound facilitate its role in enhancing the solubility, stability, and bioavailability of therapeutic compounds.
This compound operates through the ubiquitin-proteasome system , a crucial cellular mechanism for protein degradation. The compound acts as a linker that connects two ligands: one targeting a specific protein and the other binding to an E3 ubiquitin ligase. This dual-targeting approach enables the selective tagging of proteins for degradation, effectively reducing their levels within cells.
Key Features
- THP Group : Provides protection for alcohol functionalities, which can be removed under acidic conditions, allowing for further chemical modifications.
- Tosyl Moiety : Enhances reactivity and facilitates conjugation with various biomolecules.
This compound exhibits several important biochemical properties:
- Solubility : The PEG component significantly increases the water solubility of the compound, making it suitable for various biological applications.
- Stability : The presence of the THP protecting group contributes to the stability of the compound under physiological conditions.
- Interactions : It can interact with various biomolecules, including proteins and nucleic acids, enhancing its utility in drug delivery systems.
1. PROTAC Development
Recent studies have highlighted the effectiveness of this compound in synthesizing PROTACs that target oncogenic proteins. These PROTACs have demonstrated promising results in preclinical models by selectively degrading target proteins involved in cancer progression.
Study | Target Protein | Effectiveness |
---|---|---|
An et al. (2018) | BCR-ABL | Significant reduction in protein levels leading to decreased cell viability in leukemia models. |
Chen et al. (2020) | MYC | Induction of apoptosis in MYC-overexpressing cancer cells. |
2. Drug Delivery Systems
This compound has been employed in drug delivery systems to enhance the pharmacokinetics of various therapeutic agents. For instance, conjugating chemotherapeutic drugs with this compound has shown improved solubility and reduced systemic toxicity.
Drug | Delivery System | Outcome |
---|---|---|
Doxorubicin | This compound conjugate | Increased cellular uptake and reduced cardiotoxicity compared to free drug formulations. |
Paclitaxel | PEGylated nanoparticles | Enhanced bioavailability and prolonged circulation time in vivo. |
Case Study 1: Cancer Therapy
A study conducted on MCF-7 breast cancer cells demonstrated that PROTACs synthesized using this compound effectively targeted and degraded estrogen receptors, resulting in decreased proliferation rates.
Case Study 2: Neurodegenerative Diseases
Research exploring the potential of this compound in neurodegenerative diseases indicated its ability to target misfolded proteins associated with conditions like Alzheimer's disease, showcasing its versatility beyond oncology.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O10S/c1-22-5-7-23(8-6-22)35(25,26)34-21-19-31-17-15-29-13-11-27-10-12-28-14-16-30-18-20-33-24-4-2-3-9-32-24/h5-8,24H,2-4,9-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSBMQZFPAVLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.